Cas no 490-15-3 (bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate)

bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate structure
490-15-3 structure
Productnaam:bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
CAS-nummer:490-15-3
MF:C38H46N2O8
MW:658.78045129776
CID:1532577
PubChem ID:12310847

bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
    • b-Truxilline
    • d-Isoatropylcocaine
    • Isococamine
    • DTXSID101317835
    • BIS((1R,2R,3S,5S)-2-(METHOXYCARBONYL)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL) (1R,2C,3T,4T)-3,4-DIPHENYLCYCLOBUTANE-1,2-DICARBOXYLATE
    • COCAINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • .DELTA.-ISOATROPYLCOCAINE
    • .beta.-Truxilline
    • I(2)-Truxilline
    • 490-15-3
    • Isococamin
    • 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, 1,2-bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] ester, (1R,2S,3R,4S)-
    • Inchi: InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3
    • InChI-sleutel: SYSWFFZJNZSEIZ-UHFFFAOYSA-N
    • LACHT: COC(=O)C1C2CCC(CC1OC(=O)C1C(C(C1c1ccccc1)c1ccccc1)C(=O)OC1CC3CCC(C1C(=O)OC)N3C)N2C

Berekende eigenschappen

  • Exacte massa: 658.32558
  • Monoisotopische massa: 658.32541643g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 48
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1120
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 12
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 112Ų
  • XLogP3: 4.6

Experimentele eigenschappen

  • Dichtheid: 1.29
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.611
  • PSA: 111.68

bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate Gerelateerde literatuur

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